Home > Products > Screening Compounds P46058 > Didehydro-Cortistatin A
Didehydro-Cortistatin A -

Didehydro-Cortistatin A

Catalog Number: EVT-1596448
CAS Number:
Molecular Formula: C30H34N2O3
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Didehydro-Cortistatin A is a synthetic derivative of Cortistatin A, a natural steroidal alkaloid derived from marine sponges. This compound has gained attention for its potential therapeutic applications, particularly in inhibiting the transcriptional activity of the Human Immunodeficiency Virus type 1 (HIV-1) transactivator protein, known as Tat. Didehydro-Cortistatin A exhibits high affinity for the Tat protein, making it a promising candidate for HIV treatment strategies aimed at establishing viral latency and preventing reactivation.

Source

Cortistatin A was first isolated from the marine sponge Corticium simplex. The synthesis of Didehydro-Cortistatin A allows for the exploration of its pharmacological properties without the limitations associated with natural sourcing. The compound has been studied extensively in various research settings to evaluate its effects on HIV-1 transcription and latency.

Classification

Didehydro-Cortistatin A belongs to the class of steroidal alkaloids and is classified as a potent inhibitor of HIV-1 transcription. It acts primarily by disrupting the interaction between Tat and the viral RNA structure known as the transactivation-responsive element (TAR), thereby inhibiting viral gene expression.

Synthesis Analysis

Methods

The synthesis of Didehydro-Cortistatin A involves several chemical reactions that modify the structure of Cortistatin A. Key methods include:

  • Beckmann Rearrangement: This reaction is pivotal for generating oxime intermediates from ketones, which are then transformed into lactams that resemble Didehydro-Cortistatin A.
  • Reduction Reactions: These reactions are employed to convert specific functional groups into their corresponding alcohols or amines, facilitating further modifications to achieve the desired structure.

Technical Details

The synthesis pathway typically begins with the preparation of an oxime from a corresponding ketone. Subsequent rearrangements and reductions yield various intermediates, which are then refined through purification techniques such as chromatography to isolate Didehydro-Cortistatin A in pure form. The synthetic route is designed to optimize yield and minimize by-products, ensuring a scalable process suitable for research and potential therapeutic applications .

Molecular Structure Analysis

Structure

Didehydro-Cortistatin A features a complex molecular structure characterized by its steroidal framework. The compound's structure includes several functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₂₁H₂₃N
  • Molecular Weight: Approximately 305.42 g/mol
  • Key Structural Features: The compound retains key steroidal characteristics while incorporating modifications that enhance its inhibitory potency against HIV-1 Tat.
Chemical Reactions Analysis

Reactions

Didehydro-Cortistatin A participates in various chemical reactions that can be exploited for further modifications or analog development. These reactions include:

  • Nucleophilic Substitution: This reaction allows for the introduction of different substituents at specific positions on the steroid backbone.
  • Oxidation and Reduction: These reactions can modify functional groups to alter solubility and biological activity.

Technical Details

The reactivity profile of Didehydro-Cortistatin A is influenced by its structural features, particularly the presence of nitrogen in the isoquinoline ring system. This nitrogen positioning plays a crucial role in mediating interactions with biological targets, such as HIV-1 Tat .

Mechanism of Action

Process

Didehydro-Cortistatin A inhibits HIV-1 transcription by binding to the Tat protein, preventing it from interacting with TAR RNA. This inhibition leads to a reduction in viral mRNA production and promotes a state of viral latency.

Data

Research indicates that Didehydro-Cortistatin A has an IC50 value of approximately 1 nM against Tat, demonstrating its potency as an inhibitor. Additionally, long-term treatment with this compound has been shown to stabilize nucleosomes at HIV promoters, further contributing to persistent viral latency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Didehydro-Cortistatin A is typically presented as a white to off-white solid.
  • Solubility: The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol but limited solubility in water.

Chemical Properties

  • Stability: Didehydro-Cortistatin A is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is primarily dictated by its functional groups, allowing for further chemical modifications .
Applications

Didehydro-Cortistatin A has significant potential in scientific research, particularly in virology and pharmacology:

  • HIV Research: Its primary application lies in studying HIV latency mechanisms and developing strategies for therapeutic interventions that can maintain viral suppression without continuous antiretroviral therapy.
  • Drug Development: The compound serves as a lead structure for designing new analogs with enhanced potency or improved pharmacokinetic profiles against HIV .
Introduction to dCA in HIV-1 Research

Role of HIV-1 Tat Protein in Viral Transcription and Latency

The HIV-1 Transactivator of Transcription (Tat) protein is a 101-amino acid viral regulator essential for robust viral replication. Its functional domains include:

  • N-terminal activation domain (residues 1–48): Recruits transcriptional cofactors like p300/CBP and PCAF.
  • Basic domain (residues 49–57): Mediates nuclear localization, TAR RNA binding, and membrane receptor interactions (e.g., HSPG, LRP).
  • C-terminal domain: Modulates interactions with cellular integrins [1] [3].

Tat activates HIV-1 transcription by binding the Trans-Activation Response Element (TAR), a stem-loop structure in viral mRNA. This recruits the Positive Transcription Elongation Factor b (P-TEFb; CDK9/Cyclin T1), which phosphorylates RNA Polymerase II to enable processive transcription. Without Tat, transcription stalls, leading to short abortive transcripts (<60 nucleotides) and viral latency [3] [4]. Tat’s extracellular neurotoxicity exacerbates HIV-Associated Neurocognitive Disorders (HAND) by dysregulating cytokines (IL-1β, TNF-α) and potentiating cocaine reward pathways in the CNS [1].

Table 1: Functional Domains of HIV-1 Tat Protein

DomainResiduesKey FunctionsConsequences of Inhibition
N-terminal1–21Recruits p300/CBP histone acetyltransferasesReduced histone acetylation at LTR
Cysteine-rich22–37Mediates Tat dimerization; redox sensingImpaired Tat stability
Core38–48Interacts with Cyclin T1 component of P-TEFbDisrupted P-TEFb recruitment
Basic domain49–57Nuclear localization; TAR binding; HSPG/LRP receptor interactions; neurotoxicityBlocked transactivation; reduced cytokine dysregulation
Glutamine-rich58–72Modulates transactivation efficiencyAttenuated viral transcription

Emergence of dCA as a Tat-TAR Interaction Inhibitor

Didehydro-Cortistatin A (dCA) is a synthetic analog of cortistatin A, a steroidal alkaloid isolated from the marine sponge Corticium simplex. Key pharmacological advancements include:

  • Structural optimization: dCA retains the core isoquinoline and cycloheptene rings of cortistatin A but incorporates dehydrogenation for improved stability and Tat-binding specificity [8] [4].
  • Mechanism of action: dCA binds the unstructured basic domain of Tat (residues 49–55) with nanomolar affinity (EC₅₀ = 1 nM), competitively inhibiting Tat-TAR interaction. This disrupts P-TEFb recruitment and halts transcriptional elongation [4] [5].
  • Specificity: dCA’s binding footprint on Tat differs from its inhibition site for cyclin-dependent kinase 8 (CDK8). Isoquinoline nitrogen positioning and cycloheptene ring geometry are critical for Tat binding but dispensable for CDK8 inhibition. shRNA knockdown of CDK8 does not impair dCA’s anti-HIV activity, confirming Tat-specificity [4] [5].

dCA reduces viral replication by >99% in chronically infected cell lines (e.g., OM-10.1, U1) and crosses the blood-brain barrier, mitigating Tat-mediated neuroinflammation [1] [8].

Table 2: Key Characteristics of dCA

PropertyDescriptionResearch Evidence
Chemical OriginSynthetic analog of cortistatin A (marine sponge alkaloid)Gram-scale synthesis developed for biomedical use [8]
Primary TargetBasic domain of HIV-1 Tat (residues 49–55)Molecular docking and proteolytic resistance assays [4] [5]
Antiviral PotencyEC₅₀ = 1 nM in cell culture; reduces viral mRNA by multi-log in latency modelsLatent cell line studies [5] [8]
SpecificityNo inhibition of Rev or HEXIM-1 proteins; CDK8 inhibition irrelevant to anti-HIV activityshRNA knockdown experiments [4] [10]
Blood-Brain Barrier PenetrationConfirmed in murine models; inhibits Tat-mediated cytokine dysregulation (IL-1β, TNF-α)In vivo HAND models [1]

Rationale for Targeting Tat in "Block-and-Lock" Functional Cure Strategies

The "block-and-lock" paradigm aims to permanently silence HIV-1 proviruses using Latency-Promoting Agents (LPAs). dCA exemplifies this via:

  • Transcriptional Blockade: By inhibiting Tat, dCA prevents low-level "basal" reactivation from latency. This eliminates the Tat feedback loop necessary for exponential viral mRNA production [5] [6].
  • Epigenetic Locking: Chronic dCA treatment (5–10 weeks) remodels the HIV-1 promoter via:
  • Increased H3 occupancy and deacetylation at Nucleosome-1 (Nuc-1)
  • Recruitment of repressive BAF chromatin complexes
  • Eviction of activating PBAF complexes and RNA Polymerase II [2] [6].
  • Refractoriness to Reactivation: dCA-pretreated latent cells resist viral rebound after treatment interruption and remain unresponsive to latency-reversing agents (e.g., SAHA, PMA) [5] [8].

In humanized BLT mice, dCA combined with ART reduces tissue viral RNA and delays rebound for 4 weeks post-ART cessation. Resistance requires rare mutations elevating basal LTR transcription 10–30-fold, underscoring Tat’s central role [5] [6].

Table 3: dCA in "Block-and-Lock" Functional Cure Strategy

MechanismMolecular OutcomeFunctional Consequence
Transcriptional BlockadeInhibition of Tat-TAR-P-TEFb axisElimination of stochastic viral reactivation
Chromatin Remodeling↑ BAF recruitment; ↓ PBAF binding at LTRStable nucleosome positioning at Nuc-1
Histone Modification↑ Deacetylated H3; ↓ H3K27 acetylationHeterochromatinization of HIV promoter
Transcriptional InterferenceLoss of RNA Polymerase II recruitmentIrreversible suppression despite stimulation

Properties

Product Name

Didehydro-Cortistatin A

IUPAC Name

(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1

InChI Key

HSNLDXFFYGOHED-WMHCEBKNSA-N

Synonyms

didehydro-cortistatin A
didehydrocortistatin A

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.